molecular formula C15H24N4O2 B3100237 tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1365988-01-7

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

Numéro de catalogue: B3100237
Numéro CAS: 1365988-01-7
Poids moléculaire: 292.38 g/mol
Clé InChI: LTUNQENFGUBZMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including analogs with structural similarities to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were developed from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, with further structure-activity relationship (SAR) studies optimizing their potency. The optimization involved modifications to the core pyrimidine moiety and various positions on the pyrimidine ring. One of the optimized compounds demonstrated significant in vitro potency, anti-inflammatory activity in an animal model, and antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

MAP Kinase Inhibitors

Another study focused on the synthesis of a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. This research involved a novel six-step synthesis suitable for large-scale preparation, which included a highly chemoselective Grignard addition involving a structure similar to this compound. The synthesis aimed to improve the pharmacokinetic profile while maintaining inhibitory activity against the enzyme, demonstrating the compound's potential in drug development programs (Chung et al., 2006).

Nociceptin Antagonists

Efficient and practical asymmetric synthesis of a compound structurally related to this compound was developed as an intermediate for synthesizing nociceptin antagonists. This synthesis involved diastereoselective reduction and isomerization steps, proving applicable for large-scale operation. The production of enantiomerically pure compounds supports their potential use in developing therapies targeting nociceptin receptors (Jona et al., 2009).

SK Channel Activators

A study identified a small molecule, GW542573X, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, with a structure akin to this compound. This molecule was found to be the first SK1-selective compound described, showcasing a new mechanism of action as both a modulator and an opener of SK channels. Such compounds could have significant implications in developing treatments for diseases modulated by SK channels (Hougaard et al., 2009).

Propriétés

IUPAC Name

tert-butyl N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)17-10-12-5-8-19(9-6-12)13-4-7-16-11-18-13/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNQENFGUBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.